molecular formula C17H16N2O4 B11114119 N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11114119
M. Wt: 312.32 g/mol
InChI Key: OALLJTDPDXBPOS-VCHYOVAHSA-N
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Description

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a benzodioxine ring fused with a carbohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent antimicrobial and anticancer activities set it apart from other similar compounds .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H16N2O4/c1-11-2-3-13(14(20)8-11)10-18-19-17(21)12-4-5-15-16(9-12)23-7-6-22-15/h2-5,8-10,20H,6-7H2,1H3,(H,19,21)/b18-10+

InChI Key

OALLJTDPDXBPOS-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

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